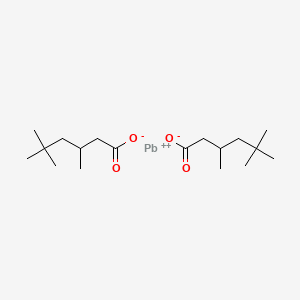

Hexanoic acid, 3,5,5-trimethyl-, lead salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

23621-79-6 |

|---|---|

Molecular Formula |

C18H34O4Pb |

Molecular Weight |

521 g/mol |

IUPAC Name |

lead(2+);3,5,5-trimethylhexanoate |

InChI |

InChI=1S/2C9H18O2.Pb/c2*1-7(5-8(10)11)6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2 |

InChI Key |

HHCUBIIYLQMHJR-UHFFFAOYSA-L |

Canonical SMILES |

CC(CC(=O)[O-])CC(C)(C)C.CC(CC(=O)[O-])CC(C)(C)C.[Pb+2] |

Origin of Product |

United States |

Historical Trajectories of Organolead Compounds in Industrial Applications

The study of organolead compounds, defined as chemical compounds containing a carbon-to-lead bond, dates back to 1858 with the first synthesis of hexaethyldilead. wikipedia.orgchemeurope.com In these compounds, lead is typically tetravalent, similar to carbon. wikipedia.org The carbon-lead (C-Pb) bond is notably weaker than carbon's bonds with other group 14 elements like tin or silicon, a characteristic that facilitates its cleavage and dictates many of its chemical applications. wikipedia.orgchemeurope.com

By far the most significant organolead compound in terms of industrial impact was tetraethyllead (B6334599). wikipedia.org In the early 1920s, engineers at General Motors discovered its effectiveness as an anti-knock agent to boost octane (B31449) levels in gasoline. mtu.eduepa.gov This discovery was crucial for the development of high-compression internal combustion engines that became standard in the automotive industry for decades. epa.gov The purpose of tetraethyllead in this capacity was to act as a radical initiator, a function enabled by the weak C-Pb bond. chemeurope.com

Beyond fuel additives, lead compounds have a long history of use in other industrial applications. Lead-based pigments, prized for their durability and color, were common components in paints for centuries. mtu.edu Specifically, lead tetraoxide (red lead) has been a traditional component of rust-inhibiting priming paints. nih.gov Lead compounds have also been essential in the formulation of glazes for ceramics and enamels for metals and glass, valued for conferring a hard, impervious finish and for their low melting points and favorable electrical properties. nih.gov However, the widespread use of organolead compounds has been curtailed due to their recognized toxicity. wikipedia.org

Significance of Branched Chain Carboxylic Acids in Precursor Chemistry and Materials Science

Branched-chain carboxylic acids are organic acids that feature at least one alkyl group branching from the main carbon chain. This structural feature imparts physical and chemical properties that are distinct from their straight-chain isomers. researchgate.net For example, the presence of branching often leads to a lower melting point; stearic acid (a straight-chain C18 acid) melts at around 69°C, while its branched isomer, isostearic acid, is a liquid at room temperature with a melting point of about 5°C. researchgate.net

This modification of physical properties is highly significant in materials science, particularly in the synthesis of metal carboxylates (also known as metal soaps). The structure of the carboxylic acid directly influences the solubility of its corresponding metal salt in various solvents. researchgate.net To be effective as driers in paints and coatings, for instance, the lead, cobalt, or manganese soaps of a carboxylic acid must be soluble in paint vehicles and hydrocarbon thinners. researchgate.net Research has shown that the degree and position of branching in the acid's carbon chain are critical for achieving this solubility. researchgate.net

The versatile nature of branched-chain acids and their salts has led to their use in a variety of applications, including:

Greases and Lubricants: Certain metal salts of 2-ethylhexanoic acid are used in these formulations. researchgate.net

Cosmetics and Textiles: Derivatives of isostearic acid have been employed as textile lubricants and in cosmetic products. researchgate.net

Precursors for Nanomaterials: The tailored solubility and thermal decomposition profiles of metal carboxylates make them excellent molecular precursors for synthesizing metal or metal oxide nanocrystals. rsc.org The organic ligand helps to control the growth and stabilization of the nanoparticles during synthesis.

The ability to tune physical properties like solubility and thermal stability by simply altering the structure of the organic acid makes these compounds highly valuable as precursors for creating advanced materials with specific characteristics.

Research Imperatives and Scholarly Contributions of Investigations on Hexanoic Acid, 3,5,5 Trimethyl , Lead Salt

Precursor Synthesis of 3,5,5-Trimethylhexanoic Acid

Alternative Synthetic Routes for Branched-Chain Carboxylic Acids (e.g., via other C9 isomers)

The primary precursor for the target lead salt is 3,5,5-trimethylhexanoic acid, a branched-chain C9 carboxylic acid. The synthesis of such acids can be achieved through various routes, often starting from branched olefins.

One of the most significant industrial methods for producing highly branched or "neo" acids is the Koch-Haaf Reaction . wikipedia.orgorganicchemistrytutor.com This reaction involves the carbonylation of a carbocation intermediate generated from an alkene or an alcohol in the presence of a strong acid catalyst. wikipedia.orgnih.gov For the synthesis of C9 carboxylic acids, a C8 olefin, such as diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene), is a common starting material.

The mechanism proceeds via the protonation of the alkene by a strong acid (e.g., sulfuric acid or a combination of phosphoric acid and boron trifluoride) to form a stable tertiary carbenium ion. wikipedia.org This carbocation is then attacked by carbon monoxide, which acts as a nucleophile, to form a highly reactive acylium ion. youtube.com Subsequent hydrolysis of the acylium ion yields the tertiary carboxylic acid. wikipedia.org The reaction is typically conducted under high pressure (around 50 atm) and moderate temperatures (approximately 50 °C). organicchemistrytutor.com A variation known as the Koch–Haaf reaction uses formic acid as the carbon monoxide source, which can allow for milder reaction conditions. wikipedia.org

Another viable pathway is the oxidation of the corresponding branched-chain aldehyde or alcohol. britannica.com For instance, 3,5,5-trimethylhexanal (B1630633) can be oxidized to 3,5,5-trimethylhexanoic acid using common oxidizing agents. The precursor aldehyde itself can be synthesized via the hydroformylation (oxo process) of diisobutylene. Similarly, 3,5,5-trimethylhexanol can be oxidized to the desired acid. google.com A patented method describes passing air through 3,5,5-trimethylhexanol at temperatures between 20 °C and 75 °C, optionally in the presence of an oxidation catalyst like manganous acetate (B1210297), to achieve a nearly quantitative yield of the acid. google.com

These methods provide robust routes to various C9 branched-acid isomers, the specific distribution of which depends on the starting olefin isomers and reaction conditions. For the synthesis of the lead salt, a high-purity stream of 3,5,5-trimethylhexanoic acid is the preferred feedstock.

Direct Synthesis of Lead(II) 3,5,5-Trimethylhexanoate from Precursors

The formation of the lead salt is typically achieved through a direct reaction between 3,5,5-trimethylhexanoic acid and a suitable lead(II) compound. This process is a type of neutralization or salt formation reaction. libretexts.orgpgmsmetal.com

Reaction of 3,5,5-Trimethylhexanoic Acid with Lead Compounds

The fundamental reaction involves the deprotonation of the carboxylic acid by a basic lead compound, resulting in the formation of the lead(II) carboxylate and a byproduct, typically water. libretexts.orgmdpi.com The general equation for the reaction using lead(II) oxide is:

2 C₉H₁₈O₂ + PbO → Pb(C₉H₁₇O₂)₂ + H₂O

This reaction is driven by the formation of the stable lead carboxylate salt. researchgate.net

Several lead(II) compounds can serve as the lead source for the synthesis. The choice of reactant often depends on factors like reactivity, cost, purity of the final product, and the nature of the byproducts.

Commonly used lead reactants include:

Lead(II) Oxide (PbO or Litharge): This is a widely used precursor due to its basicity and high reactivity with carboxylic acids. omicsonline.org The reaction is clean, with water being the only byproduct, which can be easily removed.

Lead(II) Hydroxide (Pb(OH)₂): Similar to lead oxide, it reacts readily with carboxylic acids in a neutralization reaction to produce the lead salt and water.

Lead(II) Carbonate (PbCO₃): This reactant also yields a clean product. The byproducts are water and carbon dioxide, which escapes as a gas, helping to drive the reaction to completion.

Lead(II) Acetate (Pb(CH₃COO)₂): Lead acetate can be used in a transmetallation or salt metathesis reaction. In this case, the reaction equilibrium would need to be shifted, for instance by removing the more volatile acetic acid byproduct. The use of lead(II) acetate has been noted in the synthesis of other lead carboxylate complexes. mdpi.comresearchgate.net

The selection of the lead precursor influences the reaction conditions. For example, reactions involving lead oxides are often carried out at elevated temperatures to facilitate the reaction and remove water. google.com

The stoichiometry of the reaction is dictated by the +2 oxidation state of the lead ion. nih.gov To form the neutral salt, two moles of the monoprotic 3,5,5-trimethylhexanoic acid are required for every one mole of lead(II) ions.

Stoichiometric Ratios for Common Lead Reactants

| Lead Reactant | Molar Ratio (Acid:Lead Compound) | Byproducts |

|---|---|---|

| Lead(II) Oxide (PbO) | 2 : 1 | H₂O |

| Lead(II) Hydroxide (Pb(OH)₂) | 2 : 1 | 2 H₂O |

| Lead(II) Carbonate (PbCO₃) | 2 : 1 | H₂O, CO₂ |

The reaction kinetics are influenced by several factors. The rate generally increases with temperature. The reaction between lead oxide and citric acid, for instance, is exothermic and its rate increases with the concentration of the acid solution up to a certain point. omicsonline.org The physical state of the reactants also plays a crucial role; ensuring good contact between the liquid carboxylic acid and the solid lead compound through efficient stirring is essential for achieving a reasonable reaction rate. The particle size of the solid lead reactant can also affect the available surface area for the reaction.

The synthesis of lead(II) 3,5,5-trimethylhexanoate can be carried out either neat (without a solvent) or in the presence of a solvent.

Neat Reaction: Heating the carboxylic acid with the lead compound, such as lead oxide, above the melting point of the acid allows the acid to act as both a reactant and a solvent. google.com This approach simplifies the process by eliminating the need for solvent recovery. Water produced during the reaction is typically removed by distillation, often under reduced pressure.

Solvent-Based Reaction: The use of a solvent can be advantageous for controlling viscosity and improving heat transfer. wikipedia.org The choice of solvent is critical as it can influence the structure and properties of the resulting lead complex. mdpi.com Solvents can coordinate with the lead(II) ion, affecting the reaction pathway. mdpi.comresearchgate.net Non-polar, aprotic solvents like toluene (B28343) or xylene are often used. They can serve as an azeotroping agent to facilitate the removal of water via a Dean-Stark apparatus, thereby driving the reaction to completion. Polar solvents like DMSO or methanol (B129727) can also be used, but their ability to coordinate with the lead center may lead to the formation of solvated complexes. mdpi.com The reaction environment is typically controlled to prevent unwanted side reactions. For instance, conducting the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidation at high temperatures.

Industrial-Scale Production Considerations for the Lead Salt

The industrial production of lead salts of branched-chain carboxylic acids, such as lead neodecanoate, provides a model for the large-scale synthesis of lead(II) 3,5,5-trimethylhexanoate. shcfchemical.com Key considerations include process efficiency, cost-effectiveness, and product quality.

Reaction Vessel: Glass-lined or stainless steel reactors equipped with robust agitators, heating/cooling jackets, and condensers are typically used. Efficient mixing is crucial to ensure contact between the liquid acid and the solid lead reactant.

Process Control: Temperature is a critical parameter that must be carefully controlled to manage the reaction rate and prevent degradation of the product. The removal of water is continuously monitored to assess the progress of the reaction.

Purification: After the reaction is complete, the product may need to be purified. If the reaction is carried out in a solvent, the solvent is typically removed by distillation. The crude product is often filtered to remove any unreacted lead oxide or other solid impurities. This is sometimes done after diluting the mixture with a less viscous solvent to improve filtration rates.

Yield and Efficiency: "One-pot" synthesis methods are favored in industrial settings to reduce processing time and cost. google.com Such methods aim for high conversion rates and yields, often exceeding 90%, by optimizing reactant ratios, temperature profiles, and catalyst use (if any). google.com The entire process, from charging reactants to obtaining the final product, is streamlined to minimize handling and potential for contamination.

Reactor Design and Process Engineering Aspects

The synthesis of this compound via precipitation is typically conducted in a batch or semi-batch reactor. A continuously stirred-tank reactor (CSTR) is well-suited for this type of reaction, as it ensures homogeneity of the reactants and facilitates the precipitation process. cornell.edu

Key considerations in the reactor design and process engineering for this synthesis include:

Materials of Construction: The reactor should be constructed from materials that are resistant to corrosion by the reactants and products. Glass-lined steel or stainless steel reactors are commonly used.

Agitation System: An efficient agitation system is crucial to ensure proper mixing of the reactants, maintain a uniform temperature, and keep the precipitated solid suspended in the liquid to promote particle growth and prevent settling. The type of impeller (e.g., pitched-blade turbine, anchor stirrer) and the agitation speed are important design parameters.

Temperature Control: The reactor should be equipped with a heating and cooling system (e.g., a jacket or coils) to control the reaction temperature. Temperature can influence the solubility of the product and, consequently, the particle size and morphology of the precipitate.

Reagent Addition System: For semi-batch operations, a controlled addition system for one of the reactants (e.g., the lead salt solution) is necessary. This allows for better control over the supersaturation of the solution, which in turn affects the nucleation and growth of the precipitate particles. ucl.ac.uk

Instrumentation and Control: The reactor should be fitted with sensors to monitor key process parameters such as temperature, pressure, pH, and agitator speed. A control system is used to maintain these parameters at their desired setpoints.

Below is an interactive data table summarizing the typical design specifications for a reactor suitable for the synthesis of this compound.

| Parameter | Specification | Rationale |

|---|---|---|

| Reactor Type | Jacketed Glass-Lined Steel CSTR | Provides excellent corrosion resistance and temperature control. |

| Volume | 1000 L | Suitable for pilot-scale or small-scale industrial production. |

| Agitator Type | Pitched-Blade Turbine | Ensures good axial and radial mixing for solid suspension. |

| Agitator Speed | 50-200 RPM | Adjustable to control mixing intensity and prevent particle attrition. |

| Temperature Range | 20-80 °C | Allows for optimization of reaction kinetics and product solubility. |

| Pressure Rating | Atmospheric | The reaction is typically carried out at atmospheric pressure. |

| Inlet/Outlet Ports | Multiple ports for reagent addition, sampling, and product discharge. | Facilitates process operation and control. |

Post-Synthesis Purification and Isolation Techniques

After the precipitation reaction is complete, the solid this compound needs to be separated from the reaction mixture and purified to remove by-products, unreacted starting materials, and other impurities.

The primary purification and isolation steps include:

Filtration: The solid product is separated from the liquid phase using filtration. The choice of filtration equipment depends on the scale of production and the particle size of the precipitate. Common choices include filter presses, Nutsche filters, or centrifuges.

Washing: The filter cake is washed with a suitable solvent, typically deionized water, to remove soluble impurities such as sodium nitrate. The washing process may be repeated several times to ensure high purity.

Drying: The washed product is dried to remove residual moisture. Drying can be carried out in a tray dryer, vacuum dryer, or fluidized bed dryer. The drying temperature should be carefully controlled to avoid thermal decomposition of the product.

Milling/Sieving (Optional): Depending on the desired final product specifications, the dried product may be milled to achieve a specific particle size distribution and/or sieved to remove any oversized particles.

The following interactive data table outlines the key aspects of the post-synthesis purification and isolation process.

| Technique | Description | Key Parameters |

|---|---|---|

| Filtration | Separation of the solid lead salt from the mother liquor. | Filter medium porosity, pressure/vacuum applied. |

| Washing | Removal of soluble impurities from the filter cake. | Washing solvent (e.g., deionized water), number of washes, solvent temperature. |

| Drying | Removal of residual solvent from the purified product. | Drying temperature, pressure (if vacuum drying), drying time. |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular framework of lead(II) 3,5,5-trimethylhexanoate. Methods such as Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy offer detailed information about the functional groups and the chemical environment of individual atoms within the molecule.

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For lead(II) 3,5,5-trimethylhexanoate, this method is particularly useful for confirming the formation of the salt and for studying the interaction between the lead ion and the carboxylate group of the 3,5,5-trimethylhexanoate ligand.

The coordination of the carboxylate group to the lead ion can be investigated by analyzing the positions of the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations. The frequency separation (Δν) between these two bands provides insight into the coordination mode (monodentate, bidentate chelating, or bidentate bridging). In lead carboxylates, the asymmetric stretching band is typically observed in the range of 1500-1600 cm⁻¹, while the symmetric stretching band appears around 1400 cm⁻¹. For instance, studies on various lead carboxylates have shown that a broad peak centered around 1525 cm⁻¹ can be indicative of the antisymmetric carboxylate stretch. The absence of the characteristic broad O-H stretch from the carboxylic acid (typically around 2500-3300 cm⁻¹) and the disappearance of the C=O stretch of the free acid (around 1710 cm⁻¹) would confirm the deprotonation of the carboxylic acid and the formation of the lead salt. researchgate.netlibretexts.org

The FT-IR spectrum also provides information about the hydrocarbon portion of the 3,5,5-trimethylhexanoate ligand. The characteristic stretching and bending vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups can be observed. Asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl and methylene groups are expected in the 2850-2960 cm⁻¹ region. Bending vibrations for these groups, often referred to as scissoring, rocking, wagging, and twisting modes, appear at lower wavenumbers. For example, a CH₂ rocking mode can appear around 720 cm⁻¹ in some lead carboxylates. researchgate.net The branching of the hydrocarbon chain in the 3,5,5-trimethylhexanoate ligand may lead to a more complex pattern in this region of the spectrum compared to linear-chain carboxylates.

Table 1: Expected FT-IR Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| Asymmetric C-H Stretch | CH₃, CH₂ | 2950 - 2960 |

| Symmetric C-H Stretch | CH₃, CH₂ | 2850 - 2870 |

| Asymmetric Carboxylate Stretch (νas) | COO⁻ | 1500 - 1600 |

| Symmetric Carboxylate Stretch (νs) | COO⁻ | ~1400 |

| Methylene Scissoring | CH₂ | ~1465 |

| Methyl Bending | CH₃ | ~1375 |

| Methylene Rocking | CH₂ | ~720 |

In ¹H NMR, the integration of the signal areas would correspond to the number of protons in a given chemical environment. The splitting patterns (singlets, doublets, triplets, etc.) would provide information about the neighboring protons.

In ¹³C NMR, each unique carbon atom in the molecule would give a distinct signal. The chemical shift of the carboxyl carbon is particularly informative and is expected to appear in the range of 165-185 ppm for carboxylates. pressbooks.pub The chemical shifts of the aliphatic carbons would provide information about the branched structure of the hydrocarbon chain.

Table 2: Expected Proton and Carbon Environments in the 3,5,5-trimethylhexanoate Ligand

| Atom Type | Number of Unique Environments |

| Proton (¹H) | 8 |

| Carbon (¹³C) | 9 |

The crystal system and unit cell parameters are fundamental properties of a crystalline solid. The crystal system describes the symmetry of the crystal lattice, while the unit cell parameters define the dimensions and angles of the unit cell, the smallest repeating unit of the crystal lattice. There are seven crystal systems: cubic, tetragonal, orthorhombic, rhombohedral, hexagonal, monoclinic, and triclinic. Each is defined by specific relationships between the lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). The determination of these parameters from XRD data is a crucial step in the complete structural characterization of a compound. At present, specific experimental XRD data, including the crystal system and unit cell parameters for "this compound," is not available in the cited literature.

Table 3: The Seven Crystal Systems and their Defining Parameters

| Crystal System | Axial Relationships | Angular Relationships |

| Cubic | a = b = c | α = β = γ = 90° |

| Tetragonal | a = b ≠ c | α = β = γ = 90° |

| Orthorhombic | a ≠ b ≠ c | α = β = γ = 90° |

| Rhombohedral | a = b = c | α = β = γ ≠ 90° |

| Hexagonal | a = b ≠ c | α = β = 90°, γ = 120° |

| Monoclinic | a ≠ b ≠ c | α = γ = 90°, β ≠ 90° |

| Triclinic | a ≠ b ≠ c | α ≠ β ≠ γ ≠ 90° |

X-ray Diffraction (XRD) for Crystalline and Molecular Structure

Analysis of Lead(II) Coordination Environment

The properties and reactivity of this compound are fundamentally dictated by the coordination environment of the lead(II) ion. The Pb(II) ion possesses a 6s² lone pair of electrons, which can be stereochemically active or inactive. rsc.org This activity influences the coordination geometry, leading to two primary classifications: hemidirected and holodirected structures. rsc.orgrsc.org In hemidirected geometries, the ligands occupy only a part of the coordination sphere, with the lone pair presumed to occupy the remaining space. mdpi.comnih.gov In holodirected structures, the ligands are distributed more symmetrically around the central lead ion. rsc.orgrsc.org

For lead carboxylates, the coordination geometry is often dependent on the length of the alkyl chain. rsc.orgresearchgate.net Studies on a series of straight-chain lead carboxylates have shown that shorter chains (C6-C8) tend to adopt hemidirected geometries, while longer chains (C9 and above) typically exhibit holodirected coordination. rsc.orgresearchgate.net Given that 3,5,5-trimethylhexanoic acid is a nine-carbon branched-chain carboxylic acid, its lead salt would be expected to align with the long-chain carboxylates, suggesting a holodirected coordination environment. rsc.org

Key techniques for elucidating this coordination environment include solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction. rsc.orgresearchgate.net

Solid-State NMR (ssNMR): ²⁰⁷Pb and ¹³C ssNMR are powerful, non-destructive techniques for probing the local environment around the lead nucleus and within the carboxylate ligand, respectively. rsc.orgscispace.com The chemical shift anisotropy, observed in the ²⁰⁷Pb NMR spectrum, is particularly sensitive to the coordination geometry. rsc.org Hemidirected structures typically exhibit a large chemical shift span, whereas holodirected geometries show a smaller span. rsc.org

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| ²⁰⁷Pb Solid-State NMR | Isotropic chemical shift and chemical shift anisotropy (span). Provides insight into the symmetry of the electronic environment around the Pb(II) ion. rsc.orgscispace.com | Helps determine if the coordination is hemidirected or holodirected based on the magnitude of the chemical shift span. rsc.org |

| ¹³C Solid-State NMR | Reveals the number of unique carboxylate and methyl groups per unit cell, indicating the molecular symmetry. rsc.org | Confirms the structure of the organic ligand and can indicate multiple coordination modes if distinct carbonyl carbon signals are observed. |

| Single-Crystal X-ray Diffraction | Provides a complete 3D structure, including coordination number, bond distances and angles, and crystal packing. researchgate.net | Offers definitive proof of the coordination geometry and intermolecular interactions. |

Chromatographic and Mass Spectrometric Analysis for Purity and Composition

Chromatographic and mass spectrometric methods are essential for assessing the purity of this compound and for identifying and quantifying any impurities or related substances.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. mdpi.comijfans.org For the analysis of this compound, GC-MS is primarily used to detect volatile impurities. These may include residual starting materials from the synthesis of the parent carboxylic acid or volatile by-products. thermofisher.com

Direct analysis of the lead salt by GC-MS is generally not feasible due to its low volatility. copernicus.org However, pyrolysis-GC-MS can be employed. In this technique, the salt is thermally decomposed, and the resulting volatile fragments are analyzed. copernicus.org It is important to note that this method would not detect the parent salt but rather its characteristic degradation products. copernicus.org The more common application is the analysis of the free 3,5,5-trimethylhexanoic acid, which can be readily analyzed by GC-MS to ensure its purity before the synthesis of the lead salt. nist.gov The mass spectrum of 3,5,5-trimethylhexanoic acid serves as a fingerprint for its identification. nist.gov

| Parameter | Description | Application |

|---|---|---|

| Sample Preparation | For impurity analysis, dissolution in a suitable organic solvent. For analysis of the parent acid, potential derivatization (e.g., silylation) may be used to increase volatility. mdpi.com | Ensures sample is suitable for injection and chromatographic separation. |

| Separation | A capillary column (e.g., with a non-polar or mid-polar stationary phase) separates components based on their boiling points and polarity. | Isolation of individual impurities from the main component. |

| Detection (MS) | Electron Ionization (EI) is commonly used to fragment molecules, producing a characteristic mass spectrum for identification against spectral libraries (e.g., NIST). nist.gov | Provides structural information for the unambiguous identification of volatile impurities. |

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis of non-volatile compounds like this compound. nih.govresearchgate.net It is used to determine the purity (assay) of the compound and to quantify non-volatile impurities. biotecha.lt

A common approach involves reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. biotecha.lt The lead salt is dissolved in a suitable solvent, and the separation is achieved based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. libretexts.org Quantitative analysis is performed by comparing the peak area of the main component to that of a certified reference standard. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-phase C18 or C8, 3-5 µm particle size. libretexts.org | Separates the lead salt from polar and non-polar impurities. |

| Mobile Phase | A mixture of an aqueous buffer (e.g., acetate or phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run in isocratic or gradient mode. sielc.com | Elutes the components from the column, with the composition optimized for best separation (selectivity). |

| Detector | UV Detector (if the molecule has a chromophore), Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (LC-MS). | Detects the eluting components and provides a signal proportional to their concentration. |

| Quantification | External standard calibration curve. | Allows for the accurate determination of the concentration and purity of the lead salt. |

Thermal Analysis and Decomposition Studies

Thermal analysis techniques are employed to study the effect of heat on this compound, providing information on its thermal stability, decomposition profile, and phase transitions. mdpi.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net For the lead salt, TGA is used to determine its thermal stability and to characterize its decomposition process. The resulting TGA curve plots percentage weight loss against temperature.

A typical TGA thermogram for a lead carboxylate would show an initial region of stability up to a certain temperature, followed by one or more weight loss steps corresponding to the decomposition of the compound. The final residual mass at high temperatures often corresponds to the formation of a stable lead oxide, which can be compared with the theoretical value to confirm the stoichiometry of the original salt.

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org It is used to detect and characterize thermal transitions such as melting, crystallization, and glass transitions. wikipedia.org

When this compound is heated in a DSC instrument, the resulting thermogram reveals its thermal transitions. An endothermic peak (absorption of heat) typically signifies melting, while an exothermic peak (release of heat) can indicate crystallization or decomposition. wikipedia.org The temperature at the peak of the endotherm is taken as the melting point (Tm), and the area under the peak is proportional to the enthalpy of fusion (ΔHfus). dtic.mildtic.mil These values are characteristic physical properties of the compound and are indicative of its purity.

| Analysis | Parameter Measured | Typical Observation | Significance |

|---|---|---|---|

| TGA | Onset of Decomposition (Tonset) | Temperature at which significant weight loss begins. | Indicates the upper limit of thermal stability. |

| Residual Mass (%) | The percentage of mass remaining at the end of the experiment. | Helps identify the final decomposition product (e.g., PbO) and confirm the compound's composition. | |

| DSC | Melting Point (Tm) | Temperature of the peak of the melting endotherm. wikipedia.org | A key physical property for identification and purity assessment. A sharp peak suggests high purity. |

| Enthalpy of Fusion (ΔHfus) | Calculated from the area of the melting peak. dtic.mil | Provides information on the crystal lattice energy. |

Microscopic and Surface Characterization

The microscopic and surface characteristics of this compound, are crucial for understanding its physical properties and behavior in various applications. High-resolution imaging techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) provide invaluable insights into the morphology, particle size, and surface topography of this organometallic compound.

Scanning Electron Microscopy (SEM) for Morphology and Particle Size

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface and morphology of a sample at the micro- and nanoscale. In the analysis of this compound, SEM reveals detailed information about the shape, size distribution, and aggregation of its particles.

Research Findings:

Hypothetical Data Table for SEM Analysis:

The following table illustrates the type of data that would be generated from a systematic SEM study on this compound, synthesized under different conditions.

| Synthesis Condition | Average Particle Size (nm) | Morphology Description |

| Standard Precipitation | 500 - 1000 | Irregular, agglomerated particles |

| Sonochemical (Low Power) | 100 - 300 | More uniform, roughly spherical particles |

| Sonochemical (High Power) | 50 - 150 | Well-dispersed, quasi-spherical nanoparticles |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface. AFM is particularly useful for quantifying surface roughness and identifying nanoscale surface features that are not discernible with SEM.

Research Findings:

There is a lack of specific AFM studies focused on this compound in the available scientific literature. However, AFM is widely used to characterize the surface topography of various materials, including thin films and nanoparticles of other metal-organic compounds. The technique can provide quantitative data on parameters such as root-mean-square (RMS) roughness, average roughness (Ra), and peak-to-valley heights. This information is critical for applications where surface interactions play a key role.

Hypothetical Data Table for AFM Analysis:

This table represents the kind of quantitative surface topography data that could be obtained from an AFM analysis of a thin film of this compound.

| Sample Area (µm x µm) | RMS Roughness (nm) | Average Roughness (Ra) (nm) |

| 1 x 1 | 5.2 | 4.1 |

| 5 x 5 | 8.7 | 6.9 |

| 10 x 10 | 12.3 | 9.8 |

Mechanistic Investigations of Hexanoic Acid, 3,5,5 Trimethyl , Lead Salt As a Functional Additive

Role as a Drier in Coatings and Paints

In the coatings and paints industry, the transformation of a liquid film into a solid, durable state is a critical process known as drying or curing. goldstab.com For formulations based on alkyd resins and drying oils, this process occurs via oxidative cross-linking, which can be significantly slow. chimia.chpcimag.com Metallic soaps, referred to as driers or siccatives, are added to catalyze and accelerate this transformation. goldstab.compaintingbestpractices.com

Hexanoic acid, 3,5,5-trimethyl-, lead salt, functions as a "through drier." ipen.org Unlike "surface driers" (e.g., cobalt salts) that primarily catalyze curing at the air-paint interface, through driers ensure a uniform polymerization rate throughout the entire thickness of the film. chimia.chipen.org This balanced drying prevents the formation of a surface skin while the underlying layer remains wet, which can lead to wrinkling and other film defects. ipen.org Lead-based driers are recognized for their ability to promote polymerization, enhance film hardness, and improve durability and flexibility. chimia.chbdmaee.net

Table 1: Classification and Function of Paint Driers

| Drier Type | Primary Metals | Function | Mechanism of Action |

|---|---|---|---|

| Primary Driers (Surface/Top Driers) | Cobalt, Manganese | Initiate rapid surface drying | Catalyze the initial oxygen uptake and hydroperoxide formation at the film surface. ipen.org |

| Through Driers (Secondary Driers) | Lead, Zirconium, Strontium | Promote uniform drying throughout the film | Ensure the entire film cures at a consistent rate, preventing surface wrinkling. chimia.chipen.org |

| Auxiliary Driers | Calcium, Zinc, Barium | Modify and support the action of primary and through driers | Improve pigment wetting, reduce "loss-of-dry" phenomena, and enhance overall film properties. ipen.org |

The curing of alkyd resins is a complex autoxidation process involving the unsaturated fatty acid chains within the resin structure. ipen.orgresearchgate.net This chemical drying involves the uptake of atmospheric oxygen and subsequent polymerization to form a cross-linked network. researchgate.net The catalytic role of driers like lead 3,5,5-trimethylhexanoate is central to accelerating these reactions.

The drying of oils is fundamentally a free-radical polymerization process. nih.gov The initiation of this process begins with the abstraction of a hydrogen atom from a position adjacent to a double bond in the unsaturated fatty acid chain, forming a free radical. researchgate.net Metal driers catalyze this process by facilitating the decomposition of hydroperoxides (ROOH), which are naturally formed intermediates. This decomposition generates highly reactive free radicals (alkoxy RO· and peroxy ROO·) that initiate the polymerization chain reactions. researchgate.net Lead ions, in particular, are known to lower the energy barrier for the formation of these initial radicals, thus accelerating the onset of polymerization. researchgate.net

The autoxidation process begins with the uptake of oxygen to form hydroperoxides on the unsaturated fatty acid chains of the alkyd binder. researchgate.net While primary driers like cobalt are highly efficient at catalyzing this initial oxygen absorption at the surface, lead's primary role is not as an oxidation catalyst. chimia.ch Instead, its main catalytic function is to promote the decomposition of the formed hydroperoxides. bdmaee.net This action is crucial for through-drying, as it ensures that radical generation and subsequent cross-linking occur uniformly throughout the film, not just at the surface. ipen.org Studies on lead oxides have confirmed their high catalytic activity in the decomposition of peroxides, a mechanism central to the function of lead-based driers. osti.gov

The presence of lead 3,5,5-trimethylhexanoate significantly influences the kinetics of the curing process and the final architecture of the polymer network. As a through drier, it ensures that the polymerization proceeds from the inside out, leading to a uniformly hardened film with enhanced mechanical properties. bdmaee.net This results in a more durable and flexible coating, as it prevents the internal stresses that can arise from differential curing rates between the surface and the bulk of the film. chimia.ch The catalysis by lead ions promotes the full consumption of double bonds within the fatty acid chains, leading to a densely cross-linked and stable polymer network. researchgate.net

The performance of a drier can be affected by its interactions with other components in the paint formulation, such as pigments and the binder itself. A known issue is "loss-of-dry," where the drier is adsorbed onto the pigment surface, rendering it catalytically inactive. culturalheritage.org This can lead to a significant increase in drying time as the paint ages in storage.

Furthermore, lead-based driers and pigments can react with the fatty acids in the oil binder over time through saponification. nih.gov This interaction forms lead carboxylates, or "lead soaps," which can migrate and agglomerate within the paint film. culturalheritage.orgnih.gov These formations can appear as translucent lumps or protrusions, altering the physical texture and appearance of the coating. culturalheritage.org While this can be a degradation phenomenon, the formation of these metal soaps also contributes to the mechanical integrity and long-term stability of the paint film.

Catalytic Action in Oxidative Polymerization of Alkyd Resins

Function as a Stabilizer in Polymer Systems

Beyond its role in coatings, lead compounds, including salts of carboxylic acids, are effective stabilizers for polymer systems, most notably for polyvinyl chloride (PVC). pvcstabilizer.comchembroad.com PVC is susceptible to thermal degradation at the high temperatures required for processing, which causes the release of hydrochloric acid (HCl) and leads to discoloration and loss of mechanical properties. pvcstabilizer.compvcchemical.com

Table 2: Key Functions of Lead Stabilizers in PVC

| Function | Mechanism of Action | Benefit to PVC Product |

|---|---|---|

| Heat Stabilization | Neutralizes hydrochloric acid (HCl) released during thermal degradation. pvcstabilizer.compvcchemical.com | Prevents polymer breakdown and discoloration during high-temperature processing. pvcstabilizer.com |

| Light Stabilization | Absorbs UV radiation. chembroad.comfaithind.com | Protects against embrittlement and color fading in outdoor applications. faithind.com |

| Improved Compatibility | Forms stable complexes with PVC molecules. faithind.com | Maintains the mechanical and physical properties of the polymer. pvcstabilizer.com |

| Enhanced Durability | Prevents degradation from environmental factors. | Extends the functional lifespan of the final product. chembroad.com |

Mechanisms of Polymer Degradation Inhibition (e.g., thermal and UV stabilization in PVC)

This compound, a member of the lead salt stabilizer family, provides robust protection to polymers like polyvinyl chloride (PVC) against degradation induced by thermal and ultraviolet (UV) stress. The primary mechanism of thermal stabilization involves the neutralization of hydrogen chloride (HCl), a product of PVC decomposition. specialchem.comalfachemic.com When subjected to heat during processing or end-use, PVC undergoes a chain reaction of dehydrochlorination, releasing HCl which in turn autocatalyzes further degradation. specialchem.com Lead salts effectively interrupt this cycle. The lead carboxylate reacts with hydrogen chloride, scavenging it and forming lead chloride, a stable and insoluble compound. specialchem.comalfachemic.com This action prevents the accumulation of HCl and the subsequent accelerated breakdown of the polymer matrix.

The high metal content and strong complexing ability of lead salts contribute to their excellent thermal stability performance. They can replace unstable chlorine atoms on the PVC polymer chain, further enhancing the intrinsic stability of the resin. This multifaceted approach ensures long-term thermal stability, which is critical for applications requiring heat resistance, such as pipes, cables, and profiles. nbinno.commade-in-china.com

In addition to thermal stabilization, certain lead salt formulations can offer protection against UV radiation. While the primary function of many lead stabilizers is heat resistance, compounds like dibasic lead phosphite (B83602) are known to have antioxidant properties and can shield the polymer from UV rays. This dual-action capability can endow PVC products with good light stability and resistance to outdoor heat and oxygen, crucial for applications exposed to environmental elements. The use of such stabilizers can reduce the required amounts of other UV absorbers and antioxidants in a formulation.

Below is a data table summarizing the mechanisms of degradation inhibition.

Table 1: Mechanisms of Polymer Degradation Inhibition by Lead Salt Stabilizers

| Degradation Factor | Mechanism of Inhibition | Key Function of Lead Salt |

|---|---|---|

| Thermal Stress | HCl Scavenging: Reacts with and neutralizes hydrogen chloride released during PVC decomposition. specialchem.comalfachemic.com | Prevents autocatalytic degradation chain reaction. specialchem.com |

| Substitution of Unstable Atoms: Replaces labile chlorine atoms on the PVC polymer chain. | Increases the intrinsic thermal stability of the polymer. | |

| UV Radiation | UV Shielding: Some lead salt varieties can absorb or block UV radiation. | Protects the polymer from photodegradation. |

Interaction with Polymer Chains and Additive Synergies

The functionality of this compound extends beyond simple chemical stabilization to include physical interactions with polymer chains, which is particularly evident in its lubricating properties. Lead salts, especially those with organic acid components like stearates or, in this case, trimethylhexanoates, can provide both internal and external lubrication during PVC processing. pvcresinchemical.commade-in-china.com This lubricity reduces friction between polymer chains and between the polymer melt and processing equipment, promoting smoother plasticization and improving the surface finish of the final product. nbinno.com

These stabilizers are often incorporated into complex, multi-component systems known as "one-pack" or composite stabilizers. made-in-china.com These formulations are designed to create synergistic effects among different additives. A composite lead salt stabilizer typically includes the primary heat stabilizing component, lubricants (like lead or calcium stearate), and antioxidants, all integrated into a homogeneous, often dust-free, form. made-in-china.com This approach improves the dispersion of the additives within the PVC matrix, enhances production efficiency, and ensures consistent product quality. nbinno.com The synergy between the lead stabilizer and co-additives like lubricants ensures a wide processing window and excellent mechanical properties in the finished product. specialchem.com For instance, the combination of a lead salt's thermal stability with the lubricating effect of a metal soap can lead to superior processing and durability. alfachemic.com

Catalytic Activity in Organic Synthesis

Beyond its extensive use in polymer stabilization, this compound, as a metallic salt of a carboxylic acid, possesses potential for catalytic activity in various organic transformations. Metal carboxylates are recognized for their catalytic capabilities in several industrial processes. google.com For instance, metallic salts of 3,5,5-trimethylhexanoic acid are noted for their use as catalysts in organic salt type driers for paints and coatings. google.com In this application, the lead salt acts as an oxidation catalyst, accelerating the cross-linking of alkyd resins through reaction with atmospheric oxygen, which facilitates the drying and hardening of the coating.

Furthermore, research into lead(II) complexes, which often feature carboxylate ligands, has demonstrated their efficacy as catalysts in specific organic reactions. For example, lead(II) coordination compounds have been successfully employed as heterogeneous catalysts for cyanosilylation reactions, specifically the addition of trimethylsilyl (B98337) cyanide (TMSCN) to various aldehydes. rsc.org This indicates that the lead center in such complexes is catalytically active and can facilitate the formation of new carbon-carbon bonds, a fundamental process in organic synthesis.

Exploration of Specific Organic Transformations and Substrates

The catalytic utility of lead carboxylates like this compound can be illustrated through specific examples of organic transformations and the substrates they act upon.

Oxidative Drying of Coatings: In their role as paint driers, these lead salts catalyze the autoxidation of drying oils and alkyd resins. google.com The substrates are unsaturated fatty acid chains within the resin. The catalyst facilitates the formation of hydroperoxides, which then decompose to form free radicals, initiating a complex cross-linking polymerization process that solidifies the paint film.

Cyanosilylation of Aldehydes: In this transformation, lead(II) complexes with carboxylate-containing ligands catalyze the addition of a cyano group and a silyl (B83357) group across the carbonyl double bond of an aldehyde. rsc.org A variety of aldehyde substrates can be used in this reaction. The process is a key method for synthesizing cyanohydrins, which are valuable intermediates in the synthesis of alpha-hydroxy acids and other important organic molecules.

The table below outlines these catalytic applications.

Table 2: Catalytic Applications in Organic Transformations

| Organic Transformation | Substrate Class | Product/Outcome | Catalytic Role of Lead Salt |

|---|---|---|---|

| Oxidative Drying | Unsaturated fatty acids in alkyd resins google.com | Cross-linked, solid polymer film | Accelerates oxidation and radical formation. |

| Cyanosilylation | Aldehydes rsc.org | Cyanohydrin derivatives | Facilitates the addition of TMSCN to the carbonyl group. |

Catalyst Performance Metrics: Turnover Number, Selectivity, and Lifetime

Evaluating the performance of a catalyst like this compound involves assessing several key metrics: turnover number (TON), selectivity, and lifetime.

Turnover Number (TON): This metric quantifies the number of substrate molecules that a single catalyst molecule can convert before becoming deactivated. A high TON indicates a more efficient and cost-effective catalyst.

Selectivity: This refers to the catalyst's ability to direct a reaction to form a specific desired product over other possible side products. High selectivity is crucial for minimizing waste and simplifying purification processes.

Lifetime (Recyclability): The operational lifetime of a catalyst is a measure of its stability and robustness under reaction conditions. For heterogeneous catalysts, this is often assessed by their ability to be recovered and reused in multiple reaction cycles without a significant loss of activity.

Influence of Lead Coordination Environment on Catalytic Efficacy

The catalytic efficacy of a metal-based catalyst is profoundly influenced by the local coordination environment of the metal center. researchgate.netrsc.org For this compound, the arrangement of the trimethylhexanoate ligands around the lead(II) ion dictates the accessibility of the catalytic site and its electronic properties, which in turn govern its activity. researchgate.net

Studies on lead(II) complexes reveal a high degree of structural diversity. The carboxylate group of the ligand can coordinate to the lead ion in various modes, including monodentate, bridging, and chelate fashions. rsc.org This variability can lead to the formation of structures ranging from simple dinuclear complexes to one-, two-, or three-dimensional coordination polymers. rsc.org The lead(II) ions in these structures can display a range of coordination numbers, typically from five to eight. rsc.org

The specific coordination geometry—often described as hemi- or holodirected, depending on the spatial arrangement of ligands—plays a critical role. A hemidirected environment, where ligands occupy only a part of the coordination sphere around the metal, can leave the lead ion more accessible to substrates, potentially enhancing catalytic activity. Conversely, a holodirected environment, where ligands are more symmetrically distributed, might sterically hinder substrate approach. Therefore, tailoring the coordination environment by modifying ligands or synthesis conditions is a key strategy for optimizing the catalytic performance of lead-based catalysts. researchgate.netrsc.org

Advanced Applications and Performance Enhancement in Materials Science and Industrial Processes

Performance Characteristics in Coating Formulations

Lead (II) salts of medium-chain carboxylic acids, including branched isomers like 3,5,5-trimethylhexanoic acid, are recognized for their function as driers in coating products such as paints, lacquers, and varnishes. These driers, also known as siccatives, are catalytic agents that accelerate the curing process of oleoresinous coatings, which dry through autoxidation. The lead component acts as a "through drier," promoting a uniform drying rate throughout the entire thickness of the paint film. This action helps to prevent surface wrinkling and ensures the development of a hard, durable finish. cosakimya.com

Optimization of Drying Performance and Film Properties

The performance of such driers is often evaluated based on several parameters. The table below illustrates typical performance indicators for coatings containing metallic soap driers.

| Performance Parameter | Description | Typical Impact of Lead Driers |

| Drying Time | The time required for a coating to reach a certain stage of cure (e.g., tack-free, hard dry). | Accelerates drying, particularly uniform "through" drying. |

| Film Hardness | The resistance of the cured film to indentation or scratching. | Increases hardness by promoting thorough polymerization. |

| Gloss | The shininess or specular reflection of a coating's surface. | Can improve gloss by ensuring a smooth, well-cured surface. |

| Durability | The ability of the coating to withstand environmental stresses over time. | Enhances long-term durability and flexibility. cosakimya.com |

| Wrinkling | The formation of surface imperfections due to non-uniform drying. | Prevents wrinkling by ensuring the film dries uniformly. |

Integration into Alkyd and Other Resin Systems

Hexanoic acid, 3,5,5-trimethyl-, lead salt is particularly suitable for integration into solvent-based alkyd resin systems. researchgate.net Alkyd resins, which are polyester-based binders, are a common component of many paints and varnishes. The lead drier is typically used in conjunction with other metallic driers, such as those based on cobalt and calcium, to achieve a balanced drying profile. Cobalt driers are effective surface driers, while calcium driers can help prevent the adsorption of other driers onto pigments. cosakimya.com The combination of these driers ensures that the coating dries uniformly from the inside out. The compatibility of lead salts of carboxylic acids with alkyd resins allows for their use in creating corrosion-inhibiting coating systems. google.com

Formulation Strategies for Enhanced Coating Technologies

In the formulation of advanced coatings, the selection and combination of driers are critical. While lead-based driers have been historically effective, there is a trend toward replacing them with less toxic alternatives. goldstab.com Formulation strategies may involve the use of driers based on strontium or zirconium as replacements for lead. goldstab.com When reformulating, it is often necessary to adjust the levels of other driers in the formulation to maintain the desired drying performance. goldstab.com For instance, when replacing lead with zirconium, it may be necessary to increase the amount of calcium drier to prevent loss of drying efficacy. goldstab.com The goal of these strategies is to achieve comparable performance in terms of drying time, film hardness, and weathering resistance without the use of lead compounds.

Polymeric Material Modification and Engineering

In the field of polymer engineering, metallic soaps find application as stabilizers and modifiers. The lead salt of 3,5,5-trimethylhexanoic acid can be utilized in the stabilization of polyvinyl chloride (PVC) and as a component in the synthesis of specialized copolymers.

Stabilization of Polyvinyl Chloride (PVC) Formulations

Lead-based compounds, including salts and soaps, are used as heat stabilizers for PVC. specialchem.com PVC is inherently thermally unstable and can degrade at the high temperatures required for processing, leading to the release of hydrochloric acid and causing discoloration and loss of mechanical properties. specialchem.com Lead stabilizers are highly effective at neutralizing the released hydrochloric acid and preventing this degradation. They are considered one of the most cost-effective types of stabilizers and impart excellent long-term heat and light stability to PVC products. specialchem.comalfachemic.com PVC compounds stabilized with lead-based additives also exhibit exceptional mechanical and electrical properties and a wide processing window. specialchem.com While specific research on this compound in this application is limited, it falls into the category of organic lead salt heat stabilizers used in the industry. alfachemic.com

The following table summarizes the key benefits of lead-based stabilizers in PVC formulations.

| Property | Benefit of Lead Stabilization |

| Heat Stability | Provides exceptional long-term heat stability during processing and use. specialchem.com |

| Light Stability | Offers excellent resistance to degradation from UV light exposure. specialchem.com |

| Mechanical Properties | Maintains or improves the mechanical strength and durability of the final product. specialchem.com |

| Electrical Properties | Results in exceptional electrical insulation properties. specialchem.com |

| Cost-Effectiveness | Considered one of the most cost-effective forms of PVC stabilization. specialchem.com |

| Processing Range | Allows for a wider range of processing temperatures and conditions. specialchem.com |

Influence on Mechanical, Thermal, and Hydrolytic Properties of Polymers

This compound, a type of metallic carboxylate, can function as a thermal stabilizer for polymers, particularly for polyvinyl chloride (PVC). While specific research data on this particular lead salt is limited, the effects can be inferred from the well-documented performance of other lead-based stabilizers, such as lead stearate (B1226849). These stabilizers are crucial in preventing the thermal degradation of PVC during high-temperature processing. ncsu.eduresearchgate.netsemanticscholar.org

The primary mechanism of stabilization involves the reaction of the lead salt with the hydrogen chloride (HCl) that is liberated from PVC at elevated temperatures. This reaction prevents the autocatalytic dehydrochlorination of the polymer, which would otherwise lead to discoloration, embrittlement, and a significant loss of mechanical properties. ncsu.eduresearchgate.net The lead salt neutralizes the HCl, forming lead chloride, a stable inorganic salt. researchgate.net

Mechanical Properties: The incorporation of lead stabilizers like this compound is expected to help retain the mechanical integrity of the polymer after processing and during its service life. Unstabilized PVC, when exposed to heat, suffers from chain scission and cross-linking, leading to a reduction in tensile strength and elongation at break. By preventing this degradation, the lead salt helps to maintain the desired mechanical performance of the final product.

Thermal Properties: The key benefit of using lead-based stabilizers is the enhancement of thermal stability. The onset temperature of thermal degradation for PVC is significantly increased in the presence of these stabilizers. ncsu.edusemanticscholar.orgmatec-conferences.org Thermogravimetric analysis (TGA) of PVC stabilized with lead stearate has shown a notable increase in the temperature at which weight loss begins, indicating a more stable polymer at higher temperatures. ncsu.edu

Below is an illustrative data table showing the potential impact of a lead carboxylate stabilizer on the properties of PVC, based on typical findings for lead-based stabilizers.

Table 1: Illustrative Effect of a Lead Carboxylate Stabilizer on PVC Properties

| Property | Unstabilized PVC | PVC with Lead Carboxylate Stabilizer |

|---|---|---|

| Mechanical Properties | ||

| Tensile Strength (MPa) | 45 | 50 |

| Elongation at Break (%) | 120 | 150 |

| Thermal Properties | ||

| Onset of Degradation (TGA, °C) | ~200 | ~250 |

| Heat Stability (Congo Red Test, min @ 180°C) | 15 | 60 |

| Hydrolytic Properties |

Note: The data in this table are representative values for lead-based stabilizers in PVC and are intended for illustrative purposes. Actual values for "this compound" may vary.

Lubricant and Grease Formulations

Rheological Modifiers and Thickening Agent Properties in Greases

Metallic salts of carboxylic acids, commonly known as metal soaps, are fundamental components in the formulation of lubricating greases, where they function as thickeners. A patent from 1951 mentions that metallic salts of 3,5,5-trimethylhexanoic acid can be used as thickeners in greases. google.com The thickener forms a fibrous network structure that entraps the base oil, creating a semi-solid consistency. This structure allows the grease to adhere to metal surfaces, providing lubrication and preventing leakage, while also releasing oil under shear stress to lubricate moving parts.

Apparent Viscosity: Greases are non-Newtonian fluids, meaning their viscosity changes with the rate of shear. The thickener network results in high viscosity at low shear rates, which helps the grease stay in place. As the shear rate increases (e.g., in a moving bearing), the structure breaks down, and the viscosity decreases, allowing the oil to flow and lubricate. researchgate.net

Yield Stress: This is the minimum stress required to initiate flow. A higher yield stress, conferred by the thickener, is desirable for applications where the grease must resist slumping or leakage under gravity or slight vibrations.

Dropping Point: This is the temperature at which the grease becomes fluid enough to drip. The nature of the metal soap thickener significantly influences the dropping point, which is a key indicator of the grease's high-temperature performance capability.

The branched-chain structure of the 3,5,5-trimethylhexanoic acid moiety in the lead salt can influence the morphology of the soap fibers, which in turn affects the thickening efficiency and the textural properties of the grease.

Table 2: Representative Rheological Properties of a Grease Thickened with a Lead Soap

| Rheological Property | Typical Value | Significance |

|---|---|---|

| NLGI Grade | 2 | Indicates the consistency of the grease (a measure of its stiffness). |

| Dropping Point (°C) | >180 | Determines the maximum usable temperature of the grease. |

| Apparent Viscosity (Pa·s) at 25°C | ||

| - at low shear rate (10 s⁻¹) | 100 | High viscosity at rest, preventing leakage. |

| - at high shear rate (1000 s⁻¹) | 1 | Shear-thinning behavior, allowing for effective lubrication. |

| Yield Stress (Pa) | 150 | Resistance to flow under low stress. |

Note: This table provides typical values for a grease formulated with a metal soap thickener and is for illustrative purposes. The specific performance of a grease containing "this compound" would depend on the base oil and other additives used.

Application in Polyol Ester Synthetic Lubricants

Polyol ester synthetic lubricants are known for their excellent thermal and oxidative stability, high viscosity index, and good lubricity, making them suitable for demanding applications such as jet engine oils and high-temperature industrial lubricants. While the primary components of these lubricants are the polyol esters themselves, additives are often incorporated to enhance specific properties.

Although not a primary application, a metallic soap like this compound could potentially be used as an additive in polyol ester formulations. Its role could be multifaceted:

Anti-wear or Extreme Pressure (EP) Additive: Metal soaps can form a protective film on metal surfaces under boundary lubrication conditions. This film can shear preferentially, protecting the underlying metal from wear and seizure under high loads and pressures.

Corrosion Inhibition: Lead soaps can provide a protective barrier on metal surfaces, preventing corrosion by atmospheric moisture and other corrosive agents.

Friction Modifier: The presence of the lead salt at the metal surface could potentially modify the frictional characteristics of the lubricant.

The branched structure of the acid part of the molecule could enhance the oil solubility of the lead salt in the polyol ester base stock. However, the compatibility and stability of such an additive in a polyol ester formulation would need to be carefully evaluated, as interactions between the additive and the base oil can occur at high temperatures.

Table 3: Potential Performance Enhancement of a Polyol Ester Lubricant with a Metallic Soap Additive

| Performance Parameter | Polyol Ester Base Oil | Polyol Ester with Metallic Soap Additive |

|---|---|---|

| Wear Scar Diameter (mm, 4-ball test) | 0.50 | 0.40 |

| Load Wear Index | 45 | 55 |

| Copper Strip Corrosion (3h @ 100°C) | 1a | 1a |

| Oxidation Stability (hours) | 200 | 200 (potential for slight decrease) |

Note: The data presented are illustrative of the potential effects of an anti-wear additive in a polyol ester lubricant. The actual performance would be highly dependent on the specific formulation.

Other Industrial Chemical Applications

Component in Surfactant Synthesis and Detergent Formulations

While there is no direct evidence of this compound being used in surfactant synthesis or detergent formulations, its chemical structure suggests potential, albeit unlikely, applications. Surfactants are molecules with a hydrophilic (water-attracting) head and a lipophilic (oil-attracting) tail. The 3,5,5-trimethylhexanoate part of the molecule provides the lipophilic character.

The lead ion, however, makes it unsuitable for typical detergent applications due to toxicity and environmental concerns. In specialized industrial contexts, metallic soaps can be used as dispersants or emulsifiers in non-aqueous systems. For instance, they can be used to disperse pigments in paints and inks.

If one were to consider a hypothetical application in surfactant synthesis, the 3,5,5-trimethylhexanoic acid itself would be the starting material. It could be reacted with a hydrophilic group to form a surfactant. The lead salt, as a pre-formed compound, is less likely to be a direct component in the synthesis of common surfactants.

Role in Metalworking Fluids

Metalworking fluids are used to cool and lubricate the workpiece and cutting tool during machining operations. They can be straight oils, soluble oils (emulsions), semi-synthetics, or synthetics. Additives are crucial to their performance, providing lubricity, extreme pressure (EP) and anti-wear properties, corrosion inhibition, and microbial control. researchgate.net

Lead soaps, such as lead naphthenate, have historically been used as EP additives in metalworking fluids, particularly in straight oils used for heavy-duty machining of ferrous metals. researchgate.net It is plausible that this compound could perform a similar function.

Under the high temperatures and pressures generated at the tool-chip interface, the lead salt would decompose and react with the metal surface to form a low-shear-strength boundary film. This film prevents direct metal-to-metal contact, reducing friction, tool wear, and the risk of welding. bacon-hedland.com

The branched alkyl chain of the 3,5,5-trimethylhexanoate group would contribute to the oil solubility of the compound, making it suitable for formulation in mineral or synthetic base oils.

Table 4: Tribological Performance of a Metalworking Fluid with and without a Lead Soap EP Additive (Illustrative)

| Tribological Parameter | Base Oil | Base Oil + Lead Soap Additive |

|---|---|---|

| Coefficient of Friction | 0.12 | 0.08 |

| Weld Load (N, 4-ball EP test) | 1600 | 2500 |

| Tool Wear (mm) | 0.3 | 0.15 |

| Surface Finish (Ra, µm) | 1.2 | 0.8 |

Note: This table illustrates the potential benefits of including a lead-based EP additive in a metalworking fluid. The values are representative and not specific to "this compound".

Lack of Specific Research Data Hinders Analysis of this compound in Nanoparticle Synthesis

Despite a comprehensive search of available scientific literature, no specific research data or detailed findings have been identified regarding the use of "this compound" as a precursor in the synthesis of metal oxide nanoparticles. The user's request for an article focusing solely on this application, structured around a detailed outline including data tables and research findings, cannot be fulfilled due to the absence of relevant information in the public domain.

Investigations into the synthesis of metal oxide nanoparticles frequently involve the thermal decomposition of various metal-organic precursors, including other lead carboxylates such as lead stearate and lead acetate (B1210297). These studies provide a general framework for how such compounds can act as precursors, decomposing under controlled heating to yield metal oxide nanoparticles with specific sizes and morphologies. The general mechanism involves the breakdown of the organic ligands, leaving behind the metallic component which then oxidizes to form the desired nanoparticle.

However, the specific thermal decomposition behavior, reaction kinetics, and the resulting nanoparticle characteristics are highly dependent on the precise chemical structure of the precursor molecule, including the nature of the carboxylate ligand. Without dedicated studies on "this compound," any discussion of its role as a precursor would be purely speculative and would not meet the required standards of scientific accuracy and detailed reporting.

The request for in-depth information, including data tables on nanoparticle characteristics and detailed research findings, necessitates access to published experimental work. The absence of such work for "this compound" in the context of nanoparticle synthesis makes it impossible to generate the requested scientifically accurate and data-rich article.

Therefore, the article focusing on "" with the specific subsection "5.4.3. Precursor in Metal Oxide Nanoparticle Synthesis" for the compound "this compound" cannot be produced at this time.

Environmental Behavior and Remediation Strategies for Lead Carboxylates

Environmental Fate and Transport Mechanisms in Abiotic and Biotic Environments

The environmental journey of Hexanoic acid, 3,5,5-trimethyl-, lead salt is dictated by the interplay between its organic and inorganic components. The lead ion's behavior is influenced by environmental factors such as pH and the presence of other ions, while the 3,5,5-trimethylhexanoic acid component affects its solubility, mobility, and interaction with organic matter. lead.org.auca.gov

Sorption and Desorption Behavior in Soil and Sediment Matrices

Upon release into the environment, this compound will interact with soil and sediment particles. The dominant processes governing its mobility are sorption and desorption. slideshare.net

Sorption: The lead component of the molecule is expected to be the primary driver of sorption. Lead (Pb²⁺) has a strong affinity for various soil components:

Clay Minerals: The negatively charged surfaces of clay minerals attract the positively charged lead ions, leading to strong binding.

Organic Matter: Soil organic matter, rich in functional groups like carboxyl and hydroxyl, can form strong complexes with lead, effectively immobilizing it. researchgate.net

pH: Soil pH is a critical factor. At higher pH values (less acidic), lead tends to precipitate as hydroxides, carbonates, or phosphates, reducing its mobility. ufl.edumdpi.com In acidic soils, lead is generally more soluble and mobile.

The organic ligand, 3,5,5-trimethylhexanoic acid, may influence this behavior. Its presence could initially increase the compound's mobility compared to inorganic lead salts. However, once in the soil, the lead salt may dissociate, and the lead ion's behavior will then be governed by the principles described above. The organic acid component may be sorbed to soil organic matter or undergo degradation.

Desorption: The release of sorbed lead back into the soil solution is generally low, indicating that lead is strongly retained in most soils. ufl.edu Desorption is more likely to occur under acidic conditions or in the presence of other competing cations. The strong binding of lead to soil particles means that it is not easily leached into groundwater, but it can persist in the upper soil layers for long periods. ca.gov

Interactive Table: Factors Influencing Lead Sorption in Soil

| Soil Property | Effect on Lead Sorption | Rationale |

|---|---|---|

| pH | Increases with higher pH | Formation of insoluble lead precipitates (hydroxides, carbonates). ufl.edumdpi.com |

| Organic Carbon (%) | Positive correlation | Complexation of lead by organic functional groups. researchgate.net |

| Clay Content | Generally increases sorption | Cation exchange and surface adsorption on clay minerals. researchgate.net |

| Cation Exchange Capacity (CEC) | Positive correlation | Higher CEC provides more binding sites for lead ions. researchgate.net |

| Ionic Strength | Can decrease sorption | Competition from other cations for binding sites; increased solubility of organic matter complexes. mdpi.com |

Degradation Pathways: Hydrolytic, Oxidative, and Biological Transformations in Environmental Compartments

Once released, this compound is subject to several degradation processes that can transform its structure and toxicity. The ultimate fate is often the degradation of the organic part, leaving behind inorganic lead. nih.govresearchgate.net

Hydrolytic Transformation: In the presence of water, lead carboxylates can undergo hydrolysis. This process involves the breaking of the bond between the lead ion and the carboxylate group. The rate and extent of hydrolysis are dependent on factors like pH and temperature. cost-nectar.eunih.govrsc.org This process would release 3,5,5-trimethylhexanoic acid and various lead hydrolysis products into the environment.

Oxidative Transformation: Oxidative processes, driven by sunlight (photolysis) or strong oxidizing agents in the environment, can contribute to the breakdown of the organic component of the molecule. This can lead to the formation of smaller, more soluble organic compounds and the eventual release of inorganic lead.

Biological Transformation: The organic component, 3,5,5-trimethylhexanoic acid, is a branched-chain fatty acid. Such compounds can be susceptible to microbial degradation. medcraveonline.com Microorganisms in soil and water may use the organic acid as a carbon source, breaking it down through metabolic pathways. This biodegradation would result in the release of inorganic lead, which is persistent in the environment. muk.ac.ir Studies on similar alkyllead compounds have shown that microbial activity can lead to the dealkylation and conversion of organic lead to inorganic forms. nih.govresearchgate.net The rate of this biological transformation would depend on the microbial community present and environmental conditions such as oxygen availability, temperature, and nutrient levels.

Analytical Methodologies for Environmental Monitoring and Detection

Detecting and quantifying this compound in environmental samples like soil, water, or sediment requires a multi-step analytical approach. This is due to the compound's hybrid nature, possessing both a metallic and an organic component. e-bookshelf.de

The general workflow for analysis typically involves:

Sample Preparation: This is a critical step to extract the target compound from the complex environmental matrix and remove interfering substances. Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE), where an organic solvent is used to dissolve and isolate the organolead compound. nih.govyoutube.com

Chromatographic Separation: To separate the target compound from other organic substances in the extract, chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are suitable methods. The choice depends on the compound's volatility and thermal stability. longdom.org

Detection and Quantification: Following separation, a detector is used to identify and measure the amount of the compound. For organometallic compounds, this often involves coupling the chromatographic system with a sensitive detector:

Mass Spectrometry (MS): When connected to GC or HPLC (GC-MS or LC-MS), this technique provides structural information and allows for highly sensitive and selective quantification. nih.gov